4-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl naphthalene-1-carboxylate
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Overview
Description
4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE involves several steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the naphthalene-1-carboxylate derivative, followed by the introduction of the nitrophenyl group. The final step involves the formation of the imino and formamido groups through a series of condensation reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imino and formamido groups can form hydrogen bonds with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE include:
4-[(E)-{[(4-HYDROXYPHENYL)IMINO]METHYL]-2-METHOXYPHENOL: Similar structure but with a methoxy group instead of a nitro group.
4-{[(4-METHOXYPHENYL)IMINO]METHYL}-3-HYDROXYPHENYL 4-(HEXADECANOYLOXY)BENZOATE: A Schiff base ester with different substituents. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C25H17N3O6 |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H17N3O6/c29-19-11-9-18(10-12-19)24(30)27-26-15-16-8-13-23(22(14-16)28(32)33)34-25(31)21-7-3-5-17-4-1-2-6-20(17)21/h1-15,29H,(H,27,30)/b26-15+ |
InChI Key |
KIKLVEWEPKKWIW-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)/C=N/NC(=O)C4=CC=C(C=C4)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)O)[N+](=O)[O-] |
Origin of Product |
United States |
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